3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
Significance of 1,4,8-Triazaspiro[4.5]dec-3-en-2-one Scaffolds
The 1,4,8-triazaspiro[4.5]dec-3-en-2-one scaffold combines a spirocyclic framework with multiple nitrogen atoms, enabling diverse interactions with biological targets. Key attributes include:
- Three-Dimensional Rigidity : The spirojunction at the decane ring restricts conformational flexibility, favoring entropically favorable binding to proteins. This rigidity is exemplified in compounds like fluspirilene, a spirocyclic antipsychotic that binds dopamine D₂ receptors with high affinity.
- Enhanced Solubility : Nitrogen atoms within the scaffold improve aqueous solubility compared to all-carbon spirocycles. For instance, spirapril, an ACE inhibitor, leverages its spirocyclic amine for optimal bioavailability.
- Synthetic Accessibility : Recent advances in spirocyclization strategies, such as intramolecular alkylation and cyclodehydration, have streamlined the synthesis of triazaspiro systems. A 2018 study demonstrated the efficient assembly of a related 1,4,8-triazaspiro[4.5]dec-3-en-2-one derivative via Strecker reaction and subsequent imidazolinone formation.
Table 1 : Comparison of Spirocyclic vs. Non-Spirocyclic Analogs
| Property | Spirocyclic Analog | Non-Spirocyclic Analog |
|---|---|---|
| Fsp³ | 0.67 | 0.34 |
| ClogP | 2.1 | 3.8 |
| Solubility (μg/mL) | 89 | 12 |
Data adapted from studies on spirocyclic physicochemical profiling.
Structural Uniqueness of 3-(4-Methylphenyl) Substitution
The 3-(4-methylphenyl) substituent introduces distinct steric and electronic effects to the triazaspiro scaffold:
- Steric Modulation : The para-methyl group on the phenyl ring occupies a hydrophobic pocket in target binding sites. This substitution is analogous to the 4,4-bis(4-fluorophenyl)butyl chain in fluspirilene, which enhances dopamine receptor selectivity by filling a lipophilic cavity.
- Electronic Effects : The methyl group donates electron density via hyperconjugation, subtly altering the electron-rich nature of the aromatic ring. This modification can fine-tune π-π stacking interactions, as observed in irbesartan, a spirocyclic angiotensin II receptor blocker.
- Metabolic Stability : Methyl groups reduce susceptibility to oxidative metabolism. For example, the 3-methylbenzyl substituent in PubChem CID 53029558 () demonstrates improved microsomal stability compared to unsubstituted analogs.
Table 2 : Impact of Aromatic Substitutions on Spirocyclic Bioactivity
| Substituent Position | Target Affinity (nM) | Metabolic Half-Life (hr) |
|---|---|---|
| 4-Methylphenyl | 12 | 3.2 |
| 3,4-Dimethylphenyl | 8 | 4.1 |
| Unsubstituted Phenyl | 45 | 1.7 |
Hypothetical data illustrating trends observed in spirocyclic drug candidates.
The 3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one scaffold thus represents a strategic balance of rigidity, solubility, and target engagement. Its synthetic tractability and adaptability to diverse substitution patterns position it as a versatile template for developing kinase inhibitors, GPCR modulators, and epigenetic regulators.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-2-4-11(5-3-10)12-13(18)17-14(16-12)6-8-15-9-7-14/h2-5,15H,6-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRANTLUSYKUPHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCNCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves several steps. One common method includes the reaction of 4-methylphenylhydrazine with a suitable ketone to form the hydrazone intermediate. This intermediate then undergoes cyclization to form the spiro compound. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .
Scientific Research Applications
Anticancer Activity
Research indicates that 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exhibits significant anticancer properties. It has been evaluated for its efficacy against various cancer cell lines:
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 75.00 | |
| MDA-MB-231 (Breast) | 68.50 | |
| HCT116 (Colon Cancer) | 70.20 |
The compound underwent testing through the National Cancer Institute's Developmental Therapeutics Program, demonstrating promising results with mean growth inhibition rates across multiple cancer types.
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown potential as an antimicrobial agent. Studies have reported its efficacy against various bacterial strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate Inhibition | |
| Pseudomonas aeruginosa | Significant Inhibition |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Drug Design and Development
This compound serves as a valuable scaffold for the design of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity.
Structure-Activity Relationship (SAR)
The ability to modify the triazaspiro framework provides opportunities for developing derivatives with improved potency and reduced toxicity. For instance:
- Substituting different aryl groups on the nitrogen atoms can lead to variations in anticancer efficacy.
- Alterations in the carbonyl group can influence solubility and bioavailability.
Case Studies
Several case studies highlight the applications of this compound in drug discovery:
- Synthesis and Evaluation of Derivatives : A study synthesized several derivatives of this compound and evaluated their biological activities against cancer cell lines and bacteria. The most potent derivative showed a 90% inhibition rate against a specific cancer type while maintaining low cytotoxicity to normal cells .
- Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to targets involved in cancer cell proliferation, suggesting mechanisms by which it exerts its anticancer effects .
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic compounds containing nitrogen heterocycles are of significant interest due to their diverse pharmacological and agrochemical applications. Below, we compare 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one with structurally related analogs based on substituents, biological activity, and applications.
Substitution at the Aromatic Ring
4-Substituted Phenyl Derivatives
Key Insights :
- Electron-donating groups (e.g., methyl, methoxy) improve metabolic stability but may reduce reactivity.
- Electron-withdrawing groups (e.g., chloro) enhance bioactivity but may increase toxicity .
Halogenated Biphenyl Derivatives
Key Insights :
Modifications to the Spirocyclic Core
Variation in Nitrogen Count
Key Insights :
- Hydroxy groups at position 1 (e.g., 27a) confer NO donor activity, useful in cardiovascular and anticancer therapies .
- Reducing nitrogen atoms (e.g., 1,3-diazaspiro) simplifies synthesis but may limit target specificity .
Sulfonyl and Sulfonamide Derivatives
Key Insights :
Biological Activity
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Structural Characteristics
The molecular formula for this compound is C₁₄H₁₇N₃O, with a molecular weight of approximately 243.31 g/mol. Its structure includes a spiro junction connecting two rings through nitrogen atoms, which is characteristic of many biologically active heterocycles. The presence of a 4-methylphenyl group enhances its lipophilicity, potentially improving membrane permeability and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions that may modulate the activity of these targets, acting as either an inhibitor or activator depending on the biological context.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors to exert pharmacological effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects including antimicrobial and anticancer activities.
Antimicrobial Activity
In comparative studies, this compound has shown significant antibacterial and antifungal properties. A study demonstrated its effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli and Pseudomonas aeruginosa), as well as antifungal activity against Candida albicans .
Anticancer Activity
The compound's potential anticancer properties are under investigation, with preliminary findings suggesting it may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Comparative Analysis
A comparative analysis with structurally similar compounds provides insight into the unique biological activity of this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | Chlorine substituent | Different reactivity due to electronegative chlorine |
| 3-(4-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | Methoxy substituent | Increased solubility in polar solvents |
| 3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | Fluorine substituent | Enhanced metabolic stability due to fluorine's electronegativity |
The methyl substitution on the phenyl ring in this compound significantly influences its lipophilicity and biological activity compared to other compounds with different substituents .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antibacterial Study : A recent study compared the antibacterial efficacy of this compound against standard antibiotics like Imipenem and Nalidixic acid. Results indicated superior antibacterial activity against resistant strains .
- Antifungal Evaluation : The compound was tested against various fungal strains with results showing significant inhibition compared to commercial antifungal agents .
Q & A
Q. Table 1: Optimization of Microwave Conditions
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 60–140 | 100 |
| Time (min) | 15–90 | 45 |
| Solvent | DMF, DCM, THF | DMF |
Basic: How is structural characterization performed for this compound?
Answer:
Structural validation combines:
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) confirms the spirocyclic geometry and substituent orientation. Refinement with SHELXL (R-factor < 0.05) .
- NMR spectroscopy :
- Mass spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (±1 ppm) .
Advanced: How do structural modifications influence antitumor activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Core modifications : Replacement of the spirocyclic nitrogen with oxygen reduces potency (IC₅₀ increases 5–10×).
- Substituent effects :
Q. Table 2: Antitumor Activity of Derivatives (IC₅₀, μM)
| Derivative | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| Parent compound | MCF-7 | 12.3 |
| N-Hydroxy analog | MCF-7 | 4.7 |
| Oxygen-core analog | MCF-7 | 58.9 |
Methodological Insight : Use 3D-QSAR modeling to predict bioactivity and prioritize synthetic targets .
Advanced: What challenges arise in crystallographic refinement, and how are they resolved?
Answer:
Common challenges include:
Q. Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Unit cell (Å) | a=8.21, b=10.34, c=12.57 |
| R-factor | 0.034 |
| Resolution (Å) | 0.84 |
Advanced: How to address contradictions in reported biological activities?
Answer:
Discrepancies often stem from:
- Assay variability : Differences in cell lines (e.g., B16 melanoma vs. HepG2) or incubation times .
- Solubility limitations : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.
- Metabolic stability : Assess using liver microsomes (e.g., CYP3A4 inhibition reduces efficacy in vivo) .
Resolution Strategy : Standardize assays using guidelines like OECD 423 (acute toxicity) and validate via orthogonal methods (e.g., flow cytometry vs. MTT) .
Advanced: What methodologies assess environmental fate and ecotoxicity?
Answer:
- Environmental persistence :
- Hydrolysis half-life : Measured at pH 7 (t₁/₂ = 14 days), indicating moderate stability .
- Soil adsorption : Koc = 120 mL/g, suggesting moderate mobility .
- Ecotoxicity :
- Daphnia magna : LC₅₀ = 8.2 mg/L (96 hr).
- Algal growth inhibition : EC₅₀ = 1.5 mg/L .
Q. Table 4: Ecotoxicological Profile
| Endpoint | Value | Alert Level |
|---|---|---|
| Fish acute toxicity | 4.7 mg/L | Medium |
| Earthworm chronic | 12 mg/kg soil | Medium |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
